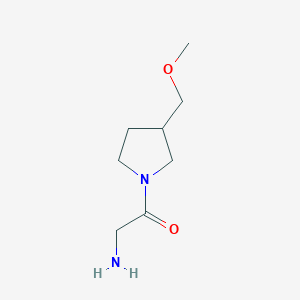
2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of “2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone” involves complex chemical reactions. The compound is available for purchase and can be used for research purposes .Molecular Structure Analysis
The molecular formula of “2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone” is C8H16N2O2 and its molecular weight is 172.22 . The structure includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone” include its molecular formula C8H16N2O2 and molecular weight 172.22 . More detailed properties like melting point, boiling point, and density can be found in specialized chemical databases .Aplicaciones Científicas De Investigación
Neuropharmacological Effects
A study explored the improving effect of acetic ether derivatives on the reconstruction dysfunction of learning and memory in mice. The derivatives, including ones structurally related to 2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone, demonstrated a reduction in error frequency and prolonged latency in the darkness avoidance test, indicating potential neuropharmacological applications (Zhang Hong-ying, 2012).
Anticonvulsant Activity
Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, similar in structure to 2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone, revealed significant anticonvulsant activity in animal models of epilepsy. These derivatives were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones, indicating the compound's relevance in developing anticonvulsant therapies (Kamiński et al., 2015).
Analgesic Potential
A study synthesized and evaluated the analgesic effect of new 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines, structurally related to 2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone. The compounds demonstrated significant reduction of spontaneous nociception in a capsaicin-induced test, indicating potential as analgesic agents (Bonacorso et al., 2016).
Metabolic Studies
A detailed study of the metabolism, excretion, and pharmacokinetics of a structurally related compound, (3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, in rat, dog, and human, was conducted. This study could provide insights into the metabolic pathways and pharmacokinetic behavior of similar compounds like 2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone (Sharma et al., 2012).
Anti-inflammatory Activity
A novel series of thiophene derivatives, bearing structural similarities to 2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone, were designed and synthesized. Their anti-inflammatory activity was evaluated, and some compounds showed moderate to good activity comparable to indomethacin, a standard anti-inflammatory drug. This indicates potential applications of the compound in the development of anti-inflammatory therapies (Helal et al., 2015).
Wound-Healing Properties
The in vivo wound-healing potential of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives was evaluated, showing significant wound healing, faster epithelialization, and increased tensile strength of the incision wound. These results suggest the relevance of structurally similar compounds in promoting wound healing (Vinaya et al., 2009).
Propiedades
IUPAC Name |
2-amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-6-7-2-3-10(5-7)8(11)4-9/h7H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNIEHALWOYJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid](/img/structure/B1374106.png)
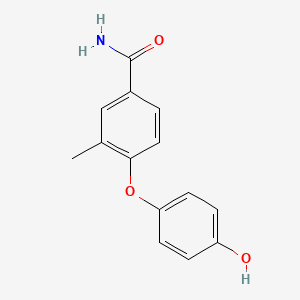

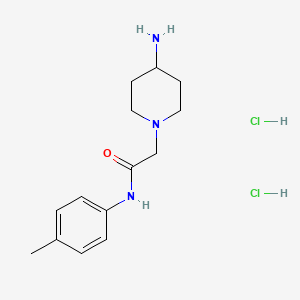


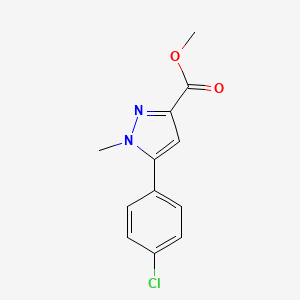
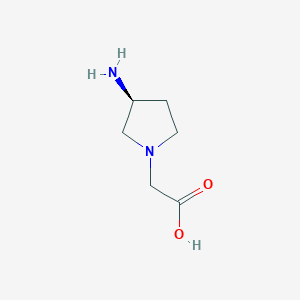


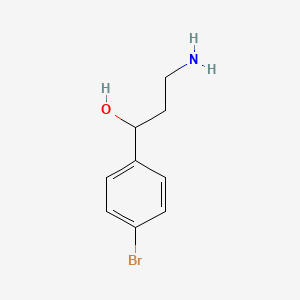
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1374121.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid](/img/structure/B1374122.png)
